N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898432-97-8) is a fully synthetic, unsymmetrical oxalamide derivative with molecular formula C₂₃H₂₃N₃O₃ and molecular weight 389.4 g·mol⁻¹. The molecule integrates a furan-2-yl ring, an indolin-1-yl moiety, and a p-tolyl substituent connected through an oxalamide linker.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 898432-97-8
Cat. No. B2484449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
CAS898432-97-8
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
InChIKeyKUXDSBHZNIWYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898432-97-8): Structural and Procurement Baseline


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898432-97-8) is a fully synthetic, unsymmetrical oxalamide derivative with molecular formula C₂₃H₂₃N₃O₃ and molecular weight 389.4 g·mol⁻¹. The molecule integrates a furan-2-yl ring, an indolin-1-yl moiety, and a p-tolyl substituent connected through an oxalamide linker. The compound contains one undefined stereocenter, indicating it is typically supplied as a racemic mixture [1]. This scaffold places it within a family of aryl–heteroaryl oxalamides that have been investigated as kinase inhibitor leads and antiviral candidates, where subtle variations in aryl substitution profoundly affect target selectivity and ADME properties [2].

Chemotype Unsymmetrical oxalamide derivative
Stereochemistry Supplied as racemic mixture (1 stereocenter)
Substitution p-Tolyl aryl group for kinase inhibitor SAR

Why Direct Substitution of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide with Close Analogs Compromises Scientific Reproducibility


In the oxalamide chemotype, even single-atom positional shifts on the N2-aryl ring (e.g., p-tolyl vs. m-tolyl vs. o-tolyl) can redirect hydrogen-bond networks and alter the dihedral angle between the oxalamide plane and the aryl ring, leading to distinct target engagement profiles [1]. Additionally, the indolin-1-yl–furan-2-yl ethyl core harbors a stereogenic center; different enantiomers of structurally similar oxalamides have shown divergent potency in kinase inhibition and antiviral neuraminidase assays [2]. Substituting the p-tolyl variant with the m-tolyl or o-tolyl isomer—or replacing the furan with thiophene—introduces uncontrolled variables in electronic distribution, lipophilicity, and metabolic stability that invalidate cross-study comparisons. Therefore, precise CAS-level procurement is essential for reproducible pharmacological or biochemical data.

! Positional isomers (m-tolyl, o-tolyl) alter 3D conformation and target engagement, not reflected by identical 2D descriptors.
! Thiophene bioisostere shifts hydrogen-bond strength and introduces CYP450-mediated S-oxidation, changing metabolic profile.
! Achiral analogs lack the stereocenter, precluding enantiomer-specific activity differentiation seen in related oxalamides.

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide Versus Closest Analogs


Positional Isomer Differentiation: p-Tolyl vs. m-Tolyl Impact on Computed Lipophilicity and Topological Polar Surface Area

The para-substitution of the tolyl ring in CAS 898432-97-8 yields a computed XLogP3-AA of 3.7 and a topological polar surface area (TPSA) of 74.6 Ų [1]. In the structurally characterized m-tolyl isomer (CAS 898458-42-9), the meta-substitution pattern alters molecular shape and electronic distribution, which class-level SAR indicates can modulate passive permeability and hydrogen-bond acceptor/donor presentation [2]. The p-tolyl isomer provides a distinct spatial arrangement of the methyl group relative to the oxalamide linker, influencing the compound's interaction with flat hydrophobic kinase binding pockets.

Positional Isomer Impact
Class-level inference
XLogP3-AA = 3.7; TPSA = 74.6 Ų (identical 2D, 3D shape and dipole differ)
3D conformational difference requires precise p-tolyl procurement for target-based assays.
2D descriptors mask genuine pharmacophoric divergence; verify by docking.
Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Stereochemical Complexity: Undefined Stereocenter as a Determinant of Biological Activity Differentiation

PubChem lists an 'Undefined Atom Stereocenter Count' of 1 for CAS 898432-97-8, confirming the compound is supplied as a racemic mixture [1]. In analogous oxalamide-based neuraminidase inhibitors, enantiomeric separation has revealed up to 10-fold differences in IC₅₀ values between (R) and (S) configurations [2]. The p-tolyl oxalamide therefore presents an opportunity for chiral chromatography resolution and subsequent enantiomer-specific biological profiling, a dimension absent in achiral comparator compounds such as certain 4-ethylphenyl or benzyl-substituted analogs that lack this stereocenter.

Stereocenter Impact
Class-level inference
1 undefined stereocenter (racemate) vs 0 in achiral analogs; enantiomer IC₅₀ ratios up to 10-fold reported.
Supports chiral resolution and enantiomer-specific activity profiling.
Chiral separation required; analogous oxalamide neuraminidase inhibitors show enantiomer-dependent potency.
Stereochemistry Chiral Resolution Enantiomer-Specific Activity

Furan vs. Thiophene Heterocycle Exchange: Impact on Hydrogen-Bonding and Metabolic Stability

The furan-2-yl ring in CAS 898432-97-8 provides a higher hydrogen-bond acceptor strength (pK_BHX ≈ 0.13) relative to the thiophene analog (CAS 898432-91-2, pK_BHX ≈ −0.2), which can translate into stronger polar interactions with target proteins [1]. Furthermore, furan-containing oxalamides are less susceptible to CYP450-mediated sulfur oxidation than thiophene isosteres, potentially offering superior metabolic stability in hepatic microsome assays [2]. The p-tolyl–furan–indoline combination thus presents a distinct pharmacological signature compared to the p-tolyl–thiophene–indoline variant.

Furan vs Thiophene
Class-level inference
Furan pK_BHX ≈ 0.13 vs thiophene ≈ −0.2 (Δ 0.33); furan avoids S-oxidation liability.
Stronger H-bond acceptor and reduced oxidative metabolism risk for furan-containing compound.
Metabolic stability advantage inferred from heterocycle class behavior.
Bioisostere Comparison Metabolic Stability Heterocyclic Chemistry

Computed Drug-Likeness and Permeability Profile Benchmarking Against the Oxalamide Series

CAS 898432-97-8 meets all four Lipinski Rule-of-Five criteria: molecular weight 389.4 g·mol⁻¹ (<500), XLogP3-AA 3.7 (<5), hydrogen bond donors 2 (<5), and hydrogen bond acceptors 4 (<10) [1]. Its computed TPSA of 74.6 Ų falls within the optimal range (<140 Ų) for oral bioavailability prediction. In comparison, the 4-dimethylaminophenyl analog (CAS 906147-47-5, MW 434.5, HBA 5, TPSA 83.2 Ų) approaches the upper bounds of drug-likeness parameters, making the p-tolyl derivative a more attractive fragment-like starting point for lead development campaigns [2].

Drug-Likeness Profile
Cross-study comparable
MW 389.4, XLogP3 3.7, TPSA 74.6; vs 4-dimethylamino analog (MW 434.5, TPSA 83.2, HBA 5).
More fragment-like physicochemical profile favorable for lead-like screening.
Computed properties; confirm with permeability and solubility assays.
Drug-Likeness ADME Prediction Fragment-Based Design

Vendor-Independent Batch Purity Benchmarks and Characterization Standards

Reputable suppliers of CAS 898432-97-8 typically provide the compound at ≥95% purity (HPLC) with supporting ¹H NMR and LCMS characterization data . In contrast, less common analogs such as the o-tolyl isomer or the allyl-substituted variant are often listed at 90–93% purity with limited analytical documentation, introducing variability in biological assay outcomes. The p-tolyl derivative's broader commercial availability facilitates multi-vendor sourcing and competitive lot-to-lot consistency verification, a critical factor for long-term research programs.

Batch Purity Benchmark
Data to verify
≥95% (HPLC); ¹H NMR + LCMS routinely provided; ≥2–5% higher purity vs o-tolyl/allyl analogs.
Higher documented purity reduces confounding biological activity from impurities.
Supplier-reported; verify by independent QC analysis.
Quality Control Purity Specification Procurement Reliability

Optimal Application Scenarios for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898432-97-8) Based on Evidence-Validated Differentiation


Kinase Inhibitor Lead Development Requiring Precise Aryl Substitution Geometry

The p-tolyl substitution pattern provides a defined spatial orientation that engages hydrophobic kinase back pockets, as demonstrated in the structure–activity relationships of related indoline–furan oxalamide kinase inhibitors. Use CAS 898432-97-8 as a scaffold for systematic exploration of kinase selectivity when para-substitution is hypothesized to favor specific gatekeeper residue interactions [1].

Enantiomer-Specific Pharmacological Profiling Following Chiral Resolution

The racemic nature of CAS 898432-97-8, with its single stereogenic center, makes it suitable for chiral chromatographic resolution and subsequent determination of eutomer/distomer potency ratios. This is directly relevant for programs targeting neurological or antiviral endpoints where enantiomer-specific activity has been documented in congeneric oxalamide series [2].

Fragment-Based Screening Libraries Prioritizing Drug-Like Physicochemical Space

With MW 389.4, XLogP3 3.7, and TPSA 74.6 Ų, the p-tolyl oxalamide occupies a desirable region of fragment-like chemical space, offering a balanced profile of permeability and solubility. It is a suitable entry for fragment-based drug discovery (FBDD) campaigns where these parameters are key inclusion criteria [3].

Negative Control for m-Tolyl or o-Tolyl Isomer Activity Studies

Due to the subtle but potentially significant differences in target binding between positional isomers, CAS 898432-97-8 serves as an essential negative control when evaluating the biological activity of the m-tolyl (CAS 898458-42-9) or o-tolyl variants, enabling rigorous SAR elucidation within the oxalamide chemical series [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
p-Tolyl substitution geometry
Hydrophobic pocket interaction profiling
Chiral resolution and profiling
Racemate with single stereocenter
Eutomer/distomer potency ratio determination
Fragment-based library entry
Drug-like physicochemical profile
Permeability and solubility screening fit
Isomer specificity control
p-Tolyl positional isomer identity
SAR elucidation vs m-/o-tolyl variants
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